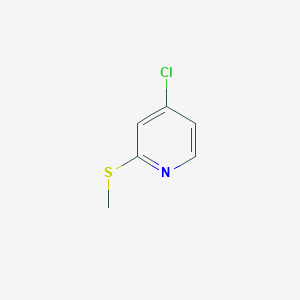

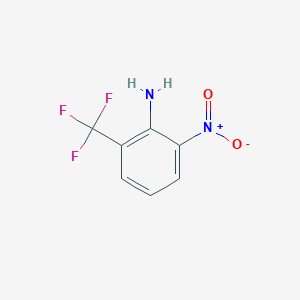

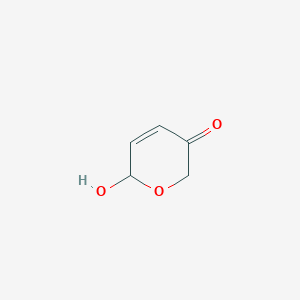

![molecular formula C9H8N2O B1589258 1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone CAS No. 460053-62-7](/img/structure/B1589258.png)

1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone

Übersicht

Beschreibung

1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone, also known as 1-pyrrolo[3,2-b]pyridin-3-yl ethanone, is an organic compound with a molecular formula of C7H7NO. It is a heterocyclic aromatic compound, containing both a pyrrolo and a pyridine ring. It is a versatile compound, with a wide range of applications in the fields of synthetic organic chemistry, medicinal chemistry, and materials science.

Wissenschaftliche Forschungsanwendungen

Catalytic Behavior and Ligand Synthesis

One study focused on the synthesis of "1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone" for preparing a series of tridentate ligands, which were then coordinated with iron(II) and cobalt(II) dichloride. These complexes exhibited good catalytic activities for ethylene reactivity, including oligomerization and polymerization, highlighting the potential of these compounds in catalysis and materials synthesis (Sun et al., 2007).

Hydrogen Bonding Patterns in Enaminones

Another study examined the hydrogen-bonding patterns in enaminones, revealing intricate intra- and intermolecular hydrogen bonding that contributes to the stabilization of crystal structures. This research provides valuable insights into the structural chemistry of pyrrolidin-2-ylidene derivatives (Balderson et al., 2007).

Organocatalytic Synthesis of Spirooxindoles

Research on the organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] demonstrates the high enantiopurity and structural diversity achievable with these compounds. The study highlights their importance in medicinal chemistry and diversity-oriented synthesis, showcasing their biological relevance and potential as therapeutic agents (Chen et al., 2009).

Novel Cathinone Derivative Identification

A novel cathinone derivative, "1-(2,3-dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone," was identified and characterized, showcasing the application of these derivatives in forensic science. This work underscores the importance of analytical techniques in identifying and characterizing new psychoactive substances (Bijlsma et al., 2015).

Corrosion Inhibition Studies

A study on a pyrrole derivative for corrosion inhibition highlights the compound's potential in protecting materials against corrosion. This application is crucial for the development of new materials with enhanced durability and longevity (Louroubi et al., 2019).

Wirkmechanismus

Target of Action

The primary targets of 1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, migration, and angiogenesis .

Mode of Action

1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone interacts with FGFRs, inhibiting their activity. This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptor, thereby blocking the activation of downstream signaling pathways .

Biochemical Pathways

The inhibition of FGFRs by 1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone affects several biochemical pathways. These include the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways, which are involved in cell proliferation, migration, and angiogenesis .

Result of Action

The inhibition of FGFRs by 1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone results in reduced cell proliferation and migration, as well as angiogenesis. This can lead to the inhibition of tumor growth in cancers where FGFR signaling is upregulated .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone. For instance, the compound is stored at 2-8°C to maintain its stability

Eigenschaften

IUPAC Name |

1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6(12)7-5-11-8-3-2-4-10-9(7)8/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIDFHMKZOAPOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454937 | |

| Record name | 1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone | |

CAS RN |

460053-62-7 | |

| Record name | 1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

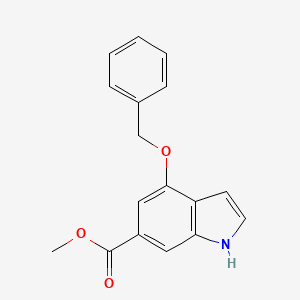

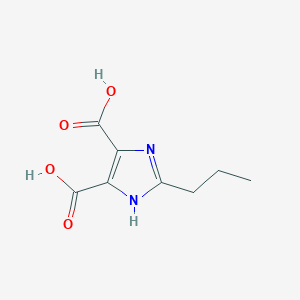

![Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1589187.png)